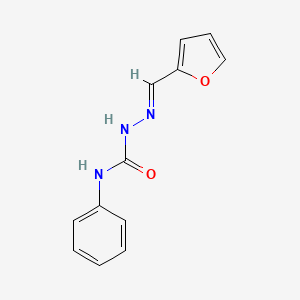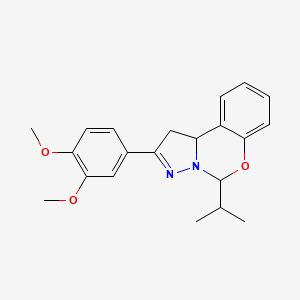![molecular formula C8H6N8 B11972239 5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole CAS No. 3544-13-6](/img/structure/B11972239.png)
5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(1,3-PHENYLENE)BIS(1H-1,2,3,4-TETRAZOLE) is a heterocyclic compound containing two tetrazole rings connected by a phenylene group. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(1,3-PHENYLENE)BIS(1H-1,2,3,4-TETRAZOLE) typically involves the reaction of 1,3-phenylenediamine with sodium azide under acidic conditions. The reaction proceeds through the formation of intermediate diazonium salts, which then cyclize to form the tetrazole rings .
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
5,5’-(1,3-PHENYLENE)BIS(1H-1,2,3,4-TETRAZOLE) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the tetrazole rings into amine groups.
Substitution: The phenylene group allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted phenylene-tetrazole compounds .
Aplicaciones Científicas De Investigación
5,5’-(1,3-PHENYLENE)BIS(1H-1,2,3,4-TETRAZOLE) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of energetic materials due to its high nitrogen content and stability.
Mecanismo De Acción
The mechanism of action of 5,5’-(1,3-PHENYLENE)BIS(1H-1,2,3,4-TETRAZOLE) involves its interaction with molecular targets such as proteins and enzymes. For example, it has been shown to bind to caspase-3, TP53, and NF-KAPPA-B, potentially inhibiting their activity and leading to anti-cancer effects . The compound’s high nitrogen content also contributes to its energetic properties, making it useful in the production of explosives and propellants .
Comparación Con Compuestos Similares
Similar Compounds
5,5’-(1,4-PHENYLENE)BIS(1H-1,2,3,4-TETRAZOLE): Similar structure but with a different phenylene linkage.
5,5’-(1,1’-BIPHENYL)BIS(1H-1,2,3,4-TETRAZOLE): Contains a biphenyl group instead of a single phenylene group.
5,5’-(1,3,5-PHENYLENE)TRIS(1H-1,2,3,4-TETRAZOLE): Contains three tetrazole rings connected by a phenylene group.
Uniqueness
5,5’-(1,3-PHENYLENE)BIS(1H-1,2,3,4-TETRAZOLE) is unique due to its specific phenylene linkage, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
3544-13-6 |
|---|---|
Fórmula molecular |
C8H6N8 |
Peso molecular |
214.19 g/mol |
Nombre IUPAC |
5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole |
InChI |
InChI=1S/C8H6N8/c1-2-5(7-9-13-14-10-7)4-6(3-1)8-11-15-16-12-8/h1-4H,(H,9,10,13,14)(H,11,12,15,16) |
Clave InChI |
JUWKXYNFODBPTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=NNN=N2)C3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B11972166.png)


![3-chloro-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11972176.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11972180.png)

![(3Z)-1-(2-chlorobenzyl)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11972208.png)
![Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11972210.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11972212.png)

![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972224.png)


![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11972236.png)
